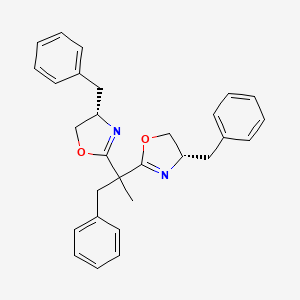

(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a useful research compound. Its molecular formula is C29H30N2O2 and its molecular weight is 438.6 g/mol. The purity is usually 95%.

The exact mass of the compound (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is 438.230728204 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a compound that has garnered attention due to its potential biological activities. This article explores its structural properties, synthesis, and various biological activities including antifungal and anticancer properties.

Chemical Structure and Properties

- IUPAC Name : (4S,4'S)-2,2'-(1-phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

- Molecular Formula : C29H30N2O2

- Molecular Weight : 438.57 g/mol

- CAS Number : 1615699-79-0

- Purity : ≥ 97% .

The compound features a unique bis(4-benzyl-4,5-dihydrooxazole) structure which contributes to its diverse biological activities.

Synthesis

The synthesis of (4S,4'S)-2,2'-(1-phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The detailed synthetic pathway is often proprietary but generally follows established organic synthesis protocols.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related 4,5-dihydrooxazole derivatives. For instance:

- Compounds derived from 4-benzyl-4,5-dihydrooxazole exhibited broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

- Minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 0.5 μg/mL , indicating potent antifungal activity .

Anticancer Activity

Preliminary investigations suggest that compounds with similar structures may also demonstrate anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction or cell cycle arrest.

Study on Antifungal Efficacy

In a comparative study conducted by researchers in 2021:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| A30 | 0.03 | Candida albicans |

| A31 | 0.25 | Cryptococcus neoformans |

| A32 | 0.50 | Aspergillus fumigatus |

This study underscores the potential of oxazole derivatives in treating fungal infections .

Pharmacokinetics and Metabolism

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic stability of (4S,4'S)-2,2'-(1-phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole). Related compounds have shown favorable pharmacokinetic profiles with:

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

One of the primary applications of this compound lies in its role as a ligand in asymmetric catalysis. It facilitates the formation of chiral products from achiral substrates, which is crucial in the synthesis of pharmaceuticals and agrochemicals. The oxazoline moiety in its structure enhances its ability to form stable complexes with transition metals, thereby improving catalytic activity.

Case Studies

- Catalytic Reactions : Research has demonstrated that oxazoline ligands can significantly enhance the enantioselectivity in reactions such as the asymmetric hydrogenation of ketones and imines. For instance, studies have shown that using (4S,4'S)-bis(oxazoline) ligands with palladium catalysts leads to improved yields and selectivity in producing optically active amines .

Pharmaceutical Applications

Due to its ability to generate chiral compounds, (4S,4'S)-2,2'-(1-phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is also explored for applications in drug development. Chiral drugs often exhibit different biological activities compared to their racemic mixtures; thus, this compound's utility in synthesizing such drugs is invaluable.

Notable Findings

- Drug Synthesis : The compound has been utilized in synthesizing various chiral intermediates that are precursors to active pharmaceutical ingredients (APIs). Its effectiveness in producing high-purity chiral compounds positions it as a key player in pharmaceutical chemistry .

Material Science

In addition to its applications in catalysis and pharmaceuticals, this compound is being investigated for use in material science. Its unique structural features may allow it to act as a building block for creating new materials with specific properties.

Research Insights

- Polymer Chemistry : Preliminary studies suggest that incorporating oxazoline-based ligands into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Asymmetric Catalysis | Ligand for transition metals in chiral synthesis | High enantioselectivity and yield |

| Pharmaceutical Synthesis | Production of chiral intermediates for APIs | Enhanced biological activity of drugs |

| Material Science | Potential use in developing advanced materials | Improved thermal stability and mechanical strength |

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1-phenylpropan-2-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O2/c1-29(19-24-15-9-4-10-16-24,27-30-25(20-32-27)17-22-11-5-2-6-12-22)28-31-26(21-33-28)18-23-13-7-3-8-14-23/h2-16,25-26H,17-21H2,1H3/t25-,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDFXLZJORKSHN-UIOOFZCWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=CC=C1)(C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.